molecular formula C20H16ClN3O4 B3010903 methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate CAS No. 2034506-10-8

methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate

Cat. No.: B3010903
CAS No.: 2034506-10-8
M. Wt: 397.82
InChI Key: JXAIKTRUCBABES-UHFFFAOYSA-N
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Description

Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a heterocyclic compound featuring a tricyclic core with fused nitrogen-containing rings, a chlorine substituent, and a methyl benzoate moiety. Crystallographic data for such complex structures are often resolved using software like SHELXL or WinGX, which are standard for small-molecule refinement .

Properties

IUPAC Name

methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-28-20(27)14-5-3-2-4-13(14)18(25)23-9-8-16-15(11-23)19(26)24-10-12(21)6-7-17(24)22-16/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAIKTRUCBABES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and molecular binding. Its tricyclic structure makes it a valuable tool for probing biological systems and understanding molecular recognition processes.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be modified to develop new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring systems, and ester groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications
Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate C₁₉H₁₅ClN₄O₄ 422.80 g/mol 13-Cl, methyl benzoate, tricyclic nitrogen core Hypothesized kinase inhibition (inferred)
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate C₂₄H₂₀ClN₅O₄ 502.90 g/mol Ethyl ester, 3-Cl-benzoyl group, extended conjugation Antimicrobial activity (reported in analogs)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 g/mol Thiadiazole ring, phenylcarbamoyl group Unknown bioactivity; safety hazards unclear

Key Findings :

Substituent Effects: The chlorine position (13-Cl vs. 3-Cl in the ethyl analog) influences electronic distribution. Ester Groups: The methyl ester in the target compound may confer lower solubility in polar solvents compared to the ethyl ester analog, affecting pharmacokinetics.

Bioactivity :

  • The ethyl analog (C₂₄H₂₀ClN₅O₄) shares a tricyclic nitrogen system with reported antimicrobial properties in related molecules, though direct data are unavailable .
  • The thiadiazole-containing analog (C₁₈H₁₅N₃O₄S) lacks bioactivity data but highlights the role of heterocycles in modulating toxicity and reactivity .

Synthetic Complexity :

  • The target compound’s tricyclic core likely requires precise cyclization conditions, similar to the multi-step synthesis of methyl 3-(benzoxy)-5-methoxybenzoate (), which employs reflux, neutralization, and column chromatography .

Biological Activity

Methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure that contributes to its biological activity. Its IUPAC name is derived from its complex arrangement of atoms, including chlorine and nitrogen heterocycles.

PropertyValue
Molecular FormulaC20H16ClN3O4
Molecular Weight403.81 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H16ClN3O4/c1-28-20(27)14...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Utilizing specific catalysts and controlled conditions.
  • Oxidation and Reduction Reactions : Employing reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity which influences various physiological responses.

This interaction often leads to significant biological effects that are currently under investigation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens:

PathogenActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliHigh Inhibition
Candida albicansLow Inhibition

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary research has shown promise in the compound's anticancer activity:

  • Cell Line Studies : Methyl 2-(13-chloro...) demonstrated cytotoxic effects on various cancer cell lines.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Case Study A : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound.
  • Case Study B : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups.

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